molecular formula C13H8N2O2 B13938530 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one

3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one

Cat. No.: B13938530
M. Wt: 224.21 g/mol
InChI Key: XZTPDRCSZVBMBQ-UHFFFAOYSA-N
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Description

3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one is a fused, heterocyclic compound of significant interest in medicinal chemistry and drug discovery. Its structure incorporates multiple nitrogen-containing rings, making it a versatile scaffold for developing novel therapeutic agents. Research into analogous pyranopyridine and related fused heterocyclic systems indicates potential for a broad spectrum of biological activities. Preliminary investigations on structurally similar compounds suggest that this core structure may possess notable neurotropic properties . Related tricyclic and tetracyclic systems have demonstrated high anticonvulsant activity in models such as pentylenetetrazole (PTZ) seizure tests, alongside anxiolytic and antidepressant effects in behavioral models like the elevated plus maze and forced swimming tests . These effects are thought to be mediated through interactions with key neurological targets, including the GABAA receptor and the serotonin transporter (SERT) . Furthermore, the pyridinone moiety is a recognized privileged structure in drug design, known to act as a bioisostere for amides and pyrimidines . It can serve as a key hinge-binding motif in kinase inhibition, making it a valuable scaffold for oncology research . Derivatives of similar scaffolds have been explored as inhibitors against various kinase targets, such as Met kinase and CDK2, which are crucial in signal transduction pathways controlling cell growth and proliferation . This compound is intended for research applications only, including investigative pharmacology, hit-to-lead optimization, and as a building block in the synthesis of more complex bioactive molecules.

Properties

Molecular Formula

C13H8N2O2

Molecular Weight

224.21 g/mol

IUPAC Name

3-pyridin-4-ylpyrano[4,3-c]pyridin-1-one

InChI

InChI=1S/C13H8N2O2/c16-13-11-3-6-15-8-10(11)7-12(17-13)9-1-4-14-5-2-9/h1-8H

InChI Key

XZTPDRCSZVBMBQ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C2=CC3=C(C=CN=C3)C(=O)O2

Origin of Product

United States

Preparation Methods

Classical Cyclization and Substitution Strategies

One approach to synthesize fused pyrano-pyridine systems involves the preparation of suitable pyridine precursors followed by cyclization to form the pyran ring fused to the pyridine nucleus. For example, the use of 2-chloropyridines or pyridine N-oxides as starting materials allows for nucleophilic substitutions and ring closure under controlled conditions.

  • A notable method involves the reaction of 2,2'-bipyridine N-oxides with phosphorus oxychloride to generate chloro-substituted bipyridines, which can be further transformed into fused heterocyclic systems via nucleophilic displacement and cyclization reactions.
  • The hydrazine derivatives of such pyridines can be converted into azido derivatives or further reacted with malononitrile derivatives to afford pyrazolylpyridopyrimidines, illustrating the versatility of these intermediates in building complex fused ring systems.

One-Pot Multicomponent Reactions

Modern synthetic chemistry favors atom-economical and operationally simple methods. One-pot multicomponent reactions (MCRs) have been successfully applied to the synthesis of various fused heterocycles, including pyrano- and pyridopyridine derivatives.

  • The Ugi–Zhu three-component reaction (UZ-3CR) has been used to assemble polyheterocyclic pyrrolo[3,4-b]pyridin-5-ones with moderate to excellent yields (20% to 92%) using ytterbium triflate as a catalyst under microwave irradiation. While this example is for pyrrolo-pyridinones, the methodology is adaptable to related fused heterocyclic systems, including pyrano[4,3-c]pyridin-1-ones.
  • Such MCRs allow for the rapid construction of the fused ring system by combining aldehydes, amines, and isocyanides or other suitable building blocks in a one-pot fashion, minimizing purification steps and improving overall efficiency.

Functional Group Transformations and Regioselective Syntheses

  • The synthesis of 3-(pyridin-4-yl)-triazolo[4,3-a]pyridines, which share structural similarities with pyrano[4,3-c]pyridin-1-ones, has been achieved by mild chlorination of hydrazones using N-chlorosuccinimide (NCS) under very mild conditions, followed by characterization with NMR, FTIR, MS, and X-ray diffraction. This strategy highlights the importance of mild functional group transformations to install heterocyclic substituents.
  • The regioselective formation of fused heterocyclic systems often involves the use of hydrazine derivatives reacting with aldehydes, chalcones, or enaminones to afford novel pyrazolo- or pyrano-fused pyridine derivatives with high selectivity.

Catalytic and Metal-Mediated Coupling Reactions

  • Transition metal-catalyzed coupling reactions, such as nickel-catalyzed cross-couplings in N,N-dimethylformamide solvent under argon atmosphere, have been utilized to prepare substituted bipyridines and related heterocycles. These methods allow for the introduction of pyridinyl substituents at specific positions, which can then be elaborated into fused pyrano-pyridine systems.
  • The use of catalysts like ytterbium triflate and microwave irradiation enhances reaction rates and yields, demonstrating the integration of modern catalytic methods in heterocycle synthesis.

Comparative Data Table of Preparation Methods

Method Type Key Reagents/Conditions Yield Range (%) Advantages References
Classical cyclization via N-oxides 2,2'-bipyridine N-oxide, phosphorus oxychloride, nucleophiles 31 - 63 Regioselective, well-characterized intermediates
One-pot multicomponent reaction Aldehydes, hydrazines, ytterbium triflate, microwaves 20 - 92 High atom economy, operational simplicity
Mild functional group transformations Hydrazones, N-chlorosuccinimide (NCS), mild conditions Moderate Mild conditions, good selectivity
Metal-catalyzed coupling Bis(triphenylphosphine) nickel(II) dichloride, zinc, DMF Moderate (ca. 39) Enables selective substitution, scalable

Detailed Research Findings

  • The use of phosphorus oxychloride with bipyridine N-oxides leads to mixtures of chloro isomers, which upon further treatment yield pyrano- and related fused heterocyclic systems with good purity and crystallinity.
  • Multicomponent reactions such as the Ugi–Zhu reaction provide a versatile platform for the synthesis of fused pyrano[4,3-c]pyridin-1-ones and related heterocycles, with the ability to introduce diverse substituents and functional groups, enhancing biological activity potential.
  • Mild chlorination of hydrazones using NCS under ambient conditions allows for the selective formation of pyridinyl-substituted fused heterocycles, facilitating structural diversification.
  • Catalytic methods employing nickel complexes and zinc powder in polar aprotic solvents under inert atmosphere enable the formation of key intermediates, which are crucial for the construction of the pyrano[4,3-c]pyridin-1-one framework.
  • The biological relevance of these compounds, as indicated by neurotropic activity studies in related fused heterocyclic systems, underscores the importance of efficient synthetic methods to access diverse analogs for pharmacological evaluation.

Chemical Reactions Analysis

Types of Reactions

3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce dihydropyrano derivatives.

Scientific Research Applications

3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Pyridin-4-ylpyrano[4,3-c]pyridin-1-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit microtubule polymerization by binding to the colchicine site, leading to cell cycle arrest and apoptosis in cancer cells . This interaction disrupts the normal function of microtubules, which are essential for cell division and intracellular transport.

Comparison with Similar Compounds

Comparison with Similar Compounds

4-Iodo-3-phenyl-1H-pyrano[4,3-c]pyridin-1-one

  • Synthesis: Prepared via iodolactonization of 3-(phenylethynyl)isonicotinic acid, yielding 6-endo-dig cyclization products.
  • Key Differences : The iodine and phenyl substituents contrast with the pyridin-4-yl group in the target compound. Iodine allows further cross-coupling (e.g., Suzuki reactions), whereas the pyridin-4-yl group may enhance target binding in biological systems.

Pyrano[4,3-c]pyrazoles and Pyrazolo[4,3-c]pyridines

  • Synthesis : Hybrid systems combining pyrazole with pyrone or pyridine. Synthesized via cyclocondensation reactions, confirmed by IR and ¹H-NMR .
  • The pyridin-4-yl group in the target compound could improve activity due to increased electron density and binding affinity .

Thieno[2,3-c]pyran-7-ones and Pyrano[3’,4’:4,5]imidazo[1,2-a]pyridin-1-ones

  • Synthesis : Constructed via Stille coupling or Pd-catalyzed reactions, achieving regioselectivity and yields of 67–89% .
  • Key Differences : These compounds incorporate thiophene or imidazole rings, which may alter solubility and electronic properties compared to the pyridine-based target compound.

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